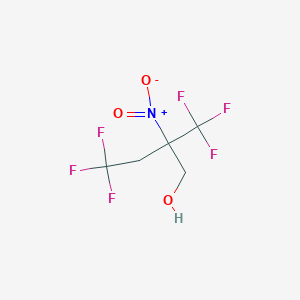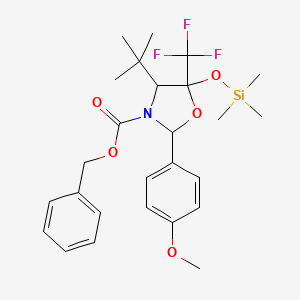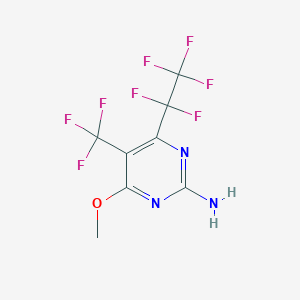
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate: is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of methacryloyl groups attached to a central methanesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate can be synthesized through a multi-step process involving the reaction of methacrylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate undergoes various chemical reactions, including:
Polymerization: The methacryloyl groups can participate in free radical polymerization, leading to the formation of cross-linked polymer networks.
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the methanesulfonate group under mild conditions, often in the presence of a base.
Major Products Formed:
Substitution Reactions:
Aplicaciones Científicas De Investigación
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has a wide range of scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers with enhanced mechanical properties.
Materials Science: Employed in the development of advanced materials such as hydrogels and nanocomposites.
Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules and functional materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate primarily involves the reactivity of its methacryloyl groups and methanesulfonate moiety. The methacryloyl groups can undergo free radical polymerization, leading to the formation of polymer networks. The methanesulfonate group can participate in substitution reactions, allowing for the introduction of various functional groups into the molecule. These reactions are facilitated by the presence of suitable initiators or nucleophiles, respectively.
Comparación Con Compuestos Similares
1,3-Bis(aminomethyl)cyclohexane: A compound with similar structural features but different functional groups, used as an epoxy resin curing agent.
1,3-Bis(1-isocyanato-1-methylethyl)benzene: Another compound with similar structural features, used in the synthesis of polyurethanes.
Uniqueness: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is unique due to its dual functionality, combining methacryloyl groups and a methanesulfonate moiety. This dual functionality allows it to participate in both polymerization and substitution reactions, making it a versatile compound for various applications in polymer chemistry, materials science, and biomedical research.
Propiedades
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-methylsulfonyloxypropyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7S/c1-8(2)11(13)17-6-10(19-20(5,15)16)7-18-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXLOALNASRQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)



![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)


![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)





